molecular formula C10H21ClO4S B13621065 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13621065
M. Wt: 272.79 g/mol
InChI Key: XWWVCXJBNNMNBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-isopropoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the isopropoxyethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2-(2-propan-2-yloxyethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-4-10(8-16(11,12)13)7-14-5-6-15-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

XWWVCXJBNNMNBK-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCOC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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